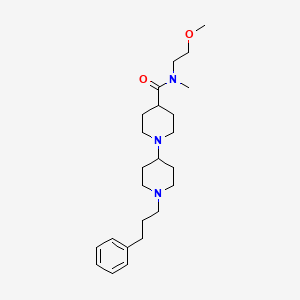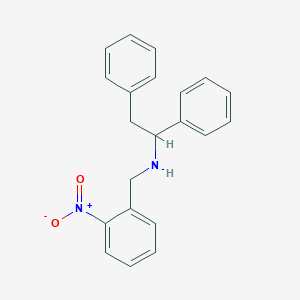
5-(2-furylmethylene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-furylmethylene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione, also known as Furfuraldehyde Thiosemicarbazone (FTSC), is a compound synthesized from furfuraldehyde and thiosemicarbazide. It has been studied for its potential applications in the field of medicine due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of FTSC is not fully understood. However, it has been suggested that it may work by inhibiting the activity of enzymes involved in DNA synthesis and repair. This could lead to the death of cancer cells and other types of cells that rely on DNA synthesis for survival.
Biochemical and Physiological Effects:
FTSC has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit the growth of bacteria. It has also been shown to have antioxidant properties, which could be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FTSC in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, which makes it a useful tool for studying the effects of different treatments on cells. However, one limitation of using FTSC is that it is not very soluble in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are a number of potential future directions for research on FTSC. One area of interest is the development of new drugs based on its chemical structure and properties. Another area of interest is the study of its effects on different types of cancer cells and other diseases. Additionally, further research could be done to better understand its mechanism of action and to identify any potential side effects or limitations.
Méthodes De Synthèse
FTSC can be synthesized by reacting furfuraldehyde with thiosemicarbazide in the presence of a catalyst such as acetic acid. The reaction produces FTSC as a yellow crystalline powder with a melting point of 210-212°C.
Applications De Recherche Scientifique
FTSC has been studied for its potential applications in the field of medicine. It has been shown to have antitumor, antiviral, and antibacterial properties. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-(hydroxymethyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S/c11-5-10-8(12)7(15-9(10)13)4-6-2-1-3-14-6/h1-4,11H,5H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJLLCNVELCVGR-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=O)S2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=O)S2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B4983623.png)
![3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4983634.png)
![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983637.png)

![4-({4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]phenyl}sulfonyl)morpholine](/img/structure/B4983664.png)
![(3'R*,4'R*)-1'-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B4983673.png)

![3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4983678.png)
![1-{3-[(2-hydroxybenzylidene)amino]phenyl}ethanone](/img/structure/B4983693.png)
![3,5-dimethyl-4-[3-(3-methylphenoxy)propyl]-1H-pyrazole](/img/structure/B4983700.png)

![1-[5-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenyl]-2-imidazolidinone](/img/structure/B4983714.png)
![2-{5-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4983716.png)
